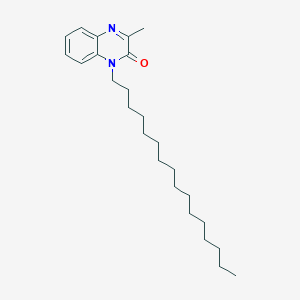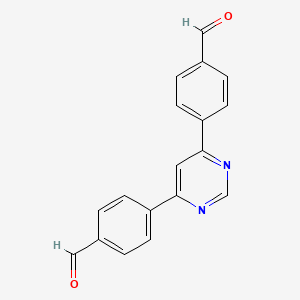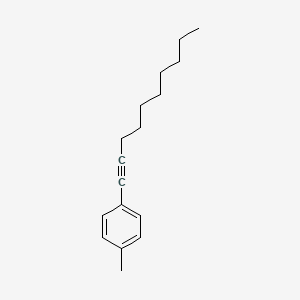![molecular formula C16H23F3N4O7 B12576905 2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine CAS No. 632323-90-1](/img/structure/B12576905.png)
2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine is a synthetic nucleoside analog This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine involves multiple steps. The process typically starts with the protection of the hydroxyl groups of the deoxyribose sugar, followed by the introduction of the trifluoroacetamido and ethoxy groups. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency, reproducibility, and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies of DNA replication and repair, as well as in the development of nucleoside analogs for therapeutic purposes.
Industry: It is used in the production of specialized chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine involves its incorporation into DNA during replication. The presence of the trifluoroacetamido and ethoxy groups can disrupt the normal base pairing and replication process, leading to the inhibition of DNA synthesis. This mechanism is particularly useful in the development of antiviral and anticancer therapies, where the compound can selectively target and inhibit the replication of pathogenic cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-5-methylcytidine: A nucleoside analog with a methyl group at the 5-position of the cytidine molecule.
2’-Deoxy-5-fluorocytidine: A nucleoside analog with a fluorine atom at the 5-position of the cytidine molecule.
2’-Deoxy-5-(hydroxymethyl)cytidine: A nucleoside analog with a hydroxymethyl group at the 5-position of the cytidine molecule.
Uniqueness
2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine is unique due to the presence of the trifluoroacetamido and ethoxy groups. These modifications enhance its chemical stability and biological activity, making it a valuable compound for research and therapeutic applications. The trifluoroacetamido group, in particular, provides increased resistance to enzymatic degradation, which can improve the compound’s efficacy in biological systems.
Eigenschaften
CAS-Nummer |
632323-90-1 |
|---|---|
Molekularformel |
C16H23F3N4O7 |
Molekulargewicht |
440.37 g/mol |
IUPAC-Name |
N-[2-[2-[[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]methoxy]ethoxy]ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H23F3N4O7/c17-16(18,19)14(26)21-1-2-28-3-4-29-8-9-6-23(15(27)22-13(9)20)12-5-10(25)11(7-24)30-12/h6,10-12,24-25H,1-5,7-8H2,(H,21,26)(H2,20,22,27)/t10-,11+,12+/m0/s1 |
InChI-Schlüssel |
WICQMVFUKXNWKH-QJPTWQEYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)COCCOCCNC(=O)C(F)(F)F)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)COCCOCCNC(=O)C(F)(F)F)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole](/img/structure/B12576852.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)

![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)

![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)



